N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-5-[(2-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) substituent and a 2-chlorophenylamino group. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, which enhances target binding . The benzodioxole moiety may improve bioavailability by modulating lipophilicity, while the 2-chlorophenyl group could influence steric and electronic interactions with biological targets .
Properties
Molecular Formula |
C17H14ClN5O3 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-(2-chloroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H14ClN5O3/c18-11-3-1-2-4-12(11)20-16-15(21-23-22-16)17(24)19-8-10-5-6-13-14(7-10)26-9-25-13/h1-7H,8-9H2,(H,19,24)(H2,20,21,22,23) |
InChI Key |
IEDVQNWHHJHATL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NNN=C3NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring is often formed via a Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The chlorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially altering the compound’s electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxole or chlorophenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound in drug discovery programs targeting diseases such as cancer, infectious diseases, or neurological disorders.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or metabolic inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Triazole Carboxamides
The following table summarizes key structural and functional differences between the target compound and similar triazole derivatives:
Crystallographic and Spectroscopic Analysis
- Structural Confirmation : Single-crystal X-ray analysis (e.g., SHELXL refinement in ) confirms the (E)-configuration of imine-containing triazoles. The target compound’s planar triazole core likely adopts a similar conformation.
- Spectroscopy : ¹H NMR and MS data () validate substituent integration and purity, critical for comparing electronic environments across analogues.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
- This compound
Its molecular formula is , with a molecular weight of 388.81 g/mol. The structure features a triazole ring and a benzodioxole moiety which are significant for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key starting materials include:
- 1,3-benzodioxole
- 2-chlorobenzyl chloride
- Triazole derivatives
Common reaction conditions involve the use of organic solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes. The optimization of these conditions is crucial for maximizing yield and purity.
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects in diseases such as cancer.
Anticancer Activity
Recent studies have evaluated the compound's cytotoxic potency against various human cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (breast cancer) | 10.5 | Induction of apoptosis |
| A549 (lung cancer) | 8.2 | Cell cycle arrest |
| HeLa (cervical cancer) | 12.0 | Inhibition of proliferation |
These findings suggest that the compound exhibits significant anticancer properties comparable to established chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.5 |
| Escherichia coli | 40 |
| Pseudomonas aeruginosa | 62.5 |
These results indicate that this compound possesses notable antibacterial activity .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Breast Cancer : A study published in the Journal of Medicinal Chemistry demonstrated that the compound induced apoptosis in MCF7 cells via caspase activation and mitochondrial dysfunction .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, suggesting its efficacy in vivo .
- Combination Therapy : Research indicated that combining this compound with other chemotherapeutic agents enhanced overall efficacy against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
